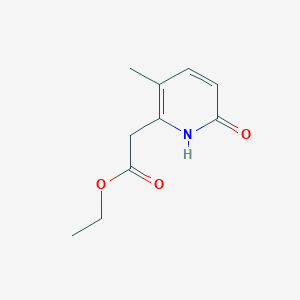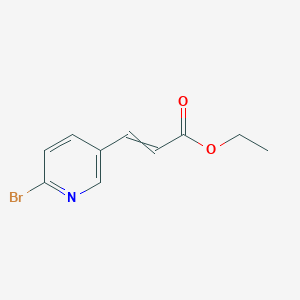![molecular formula C9H20ClNS B1403659 2-{[(2-Methylpropyl)sulfanyl]methyl}pyrrolidine hydrochloride CAS No. 1820718-39-5](/img/structure/B1403659.png)
2-{[(2-Methylpropyl)sulfanyl]methyl}pyrrolidine hydrochloride
Übersicht
Beschreibung
“2-{[(2-Methylpropyl)sulfanyl]methyl}pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1820718-39-5 . It has a molecular weight of 209.78 and is typically in solid form . The compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The IUPAC name of the compound is 2-((isobutylthio)methyl)pyrrolidine hydrochloride . The InChI Code is 1S/C9H19NS.ClH/c1-8(2)6-11-7-9-4-3-5-10-9;/h8-10H,3-7H2,1-2H3;1H .Physical And Chemical Properties Analysis
The compound is a solid . Its molecular formula is C9H20ClNS and it has a molecular weight of 209.78 g/mol .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Structural Studies
- The synthesis and crystal structure of compounds closely related to 2-{[(2-Methylpropyl)sulfanyl]methyl}pyrrolidine hydrochloride have been extensively studied, revealing their potential in forming three-dimensional network structures through various molecular interactions (Lennartson & McKenzie, 2011).
2. Biological and Pharmaceutical Applications
- Pyrrolidines, including those structurally similar to the compound , have significant biological effects and are used in various medical applications, indicating a potential research interest in their synthesis and properties (Żmigrodzka et al., 2022).
3. Chemical Transformations and Reactions
- Studies on the chemical transformations of related sulfanyl compounds have shown unexpected reactions and product formations, highlighting the complex chemistry and potential utility in synthetic chemistry (Nedolya et al., 2018).
4. Spectroscopic Analysis
- Spectroscopic investigations of similar sulfanyl compounds have been conducted to analyze molecular stability, charge delocalization, and potential applications as chemotherapeutic agents (Alzoman et al., 2015).
5. Synthesis of Novel Heterocyclic Systems
- The synthesis of derivatives of 2-{[(2-Methylpropyl)sulfanyl]methyl}pyrrolidine hydrochloride has been explored for the formation of novel heterocyclic systems, which could have implications in drug design and materials science (Bondarenko et al., 2016).
6. Application in Organic Catalysis
- Derivatives of pyrrolidine, including those structurally similar to 2-{[(2-Methylpropyl)sulfanyl]methyl}pyrrolidine hydrochloride, have been used as efficient organocatalysts in various chemical reactions, indicating their versatility in synthetic organic chemistry (Singh et al., 2013).
Eigenschaften
IUPAC Name |
2-(2-methylpropylsulfanylmethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NS.ClH/c1-8(2)6-11-7-9-4-3-5-10-9;/h8-10H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBJTDNCFAXOJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSCC1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-Methylpropyl)sulfanyl]methyl}pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aS,5R,6S,6aS)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B1403576.png)
![2-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1403577.png)
![3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylic acid](/img/structure/B1403579.png)

![7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine](/img/structure/B1403582.png)






![(R)-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldicyclohexylphosphine](/img/structure/B1403595.png)

